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Compound of Interest

Compound Name: Boc-Orn(2-Cl-Z)-OH

Cat. No.: B557403 Get Quote

CAS Number: 118554-00-0

Synonyms: Nα-tert-Butoxycarbonyl-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, Boc-L-Orn(2-

Cl-Z)-OH

This technical guide provides a comprehensive overview of Boc-Orn(2-Cl-Z)-OH, a crucial

amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and

professionals in the field of drug development and peptide chemistry. This document details the

physicochemical properties, synthesis, and application of this compound in solid-phase peptide

synthesis (SPPS), supported by experimental protocols and workflow visualizations.

Physicochemical Properties
Boc-Orn(2-Cl-Z)-OH is a white to off-white powder.[1] Its chemical structure features an Nα-

Boc protecting group and an Nδ-(2-chlorobenzyloxycarbonyl) (2-Cl-Z) protecting group on the

L-ornithine backbone. This orthogonal protection scheme is instrumental in complex peptide

synthesis.[2] The key physicochemical data are summarized in the table below.
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Property Value Reference(s)

CAS Number 118554-00-0 [3][4]

Molecular Formula C₁₈H₂₅ClN₂O₆ [3][4]

Molecular Weight 400.85 g/mol [3][4]

Melting Point 114-118 °C [1]

Appearance White to off-white powder [1]

Solubility

Soluble in Chloroform,

Dichloromethane, Ethyl

Acetate, DMSO, Acetone

[5]

Storage Temperature 2-8°C, sealed in dry conditions [1]

Synthesis of Boc-Orn(2-Cl-Z)-OH
The synthesis of Boc-Orn(2-Cl-Z)-OH involves a two-step protection of L-ornithine. First, the α-

amino group is protected with a tert-butoxycarbonyl (Boc) group. Subsequently, the δ-amino

group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. While a specific, detailed

protocol for the synthesis of Boc-Orn(2-Cl-Z)-OH is not readily available in published literature,

a representative procedure can be outlined based on general methods for amino acid

protection.[6][7][8]

Representative Experimental Protocol for Synthesis
Step 1: Nα-Boc Protection of L-Ornithine

This step is based on the general procedure for the Boc protection of amino acids.[6][9]

Dissolution: Dissolve L-ornithine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1

(v/v) mixture of dioxane and water.

Reagent Addition: At room temperature, add di-tert-butyl dicarbonate (Boc₂O) (1.1

equivalents) to the solution with stirring.
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Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate to remove

byproducts. Acidify the aqueous layer with a 5% citric acid solution and extract the Nα-Boc-L-

ornithine product with ethyl acetate.

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain Boc-Orn-OH.

Step 2: Nδ-(2-Cl-Z) Protection of Nα-Boc-L-Ornithine

This step is a modification of the general procedure for Z-group protection of amino groups.[8]

Dissolution: Dissolve Nα-Boc-L-ornithine (1 equivalent) in a suitable solvent such as a

mixture of dioxane and water.

Base Addition: Cool the solution to 0°C and add a base, such as sodium carbonate or

sodium bicarbonate, to adjust the pH to approximately 9-10.

Reagent Addition: Slowly add 2-chlorobenzyl chloroformate (2-Cl-Z-Cl) (1.1 equivalents) to

the stirring solution while maintaining the temperature at 0°C.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until

completion, as monitored by TLC.

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product

with an organic solvent such as ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be further purified

by column chromatography or recrystallization to yield pure Boc-Orn(2-Cl-Z)-OH.

Synthesis Workflow Diagram
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Caption: Logical workflow for the synthesis of Boc-Orn(2-Cl-Z)-OH.

Application in Solid-Phase Peptide Synthesis
(SPPS)
Boc-Orn(2-Cl-Z)-OH is a key building block in Boc-based solid-phase peptide synthesis.[10]

The Boc group serves as a temporary protecting group for the α-amino function, which is

cleaved at each cycle of amino acid addition. The 2-Cl-Z group provides robust, acid-stable

protection for the ornithine side-chain, which is typically removed during the final cleavage of

the peptide from the resin.[11]

Representative Boc-SPPS Protocol
The following is a general protocol for the incorporation of Boc-Orn(2-Cl-Z)-OH into a peptide

chain on a solid support.[2][10]

Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM

resin, pre-loaded with the C-terminal amino acid.

Deprotection:

Swell the peptide-resin in dichloromethane (DCM).

Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes

to remove the Nα-Boc group.

Wash the resin thoroughly with DCM and isopropanol (IPA).[10]
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Neutralization:

Neutralize the resulting trifluoroacetate salt on the resin by treatment with a 5-10%

solution of diisopropylethylamine (DIEA) in DCM.

Wash the resin with DCM to remove excess base and salts.

Coupling:

Dissolve Boc-Orn(2-Cl-Z)-OH (2-4 equivalents) and a coupling agent such as HBTU or

HATU (2-4 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

Add a base (e.g., DIEA or N-methylmorpholine) to activate the carboxylic acid.

Add the activated amino acid solution to the neutralized peptide-resin.

Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can

be monitored using a Kaiser test.

Wash the resin extensively with DMF and DCM.

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage: After the peptide chain is fully assembled, cleave the peptide from the resin

and remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid

such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[10]

Boc-SPPS Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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